molecular formula C17H10N4S B2808053 7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 439108-34-6

7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2808053
CAS No.: 439108-34-6
M. Wt: 302.36
InChI Key: UNAZZKWXZGOJSW-UHFFFAOYSA-N
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Description

Triazolo-pyridines are a class of heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are known for their significant biological and pharmacological properties . They have been reported to possess various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, and more .


Synthesis Analysis

The synthesis of triazolo-pyridines can involve various methods. One common method is the aromatic nucleophilic substitution of a precursor molecule with different amines . Another method involves the annulation of a pyrimidine moiety to a triazole ring or the annulation of a triazole fragment to a pyrimidine ring .


Molecular Structure Analysis

Triazolo-pyridines are five-membered heterocyclic rings containing two carbon and three nitrogen atoms . The specific structure of “7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” would include additional phenyl and thienyl groups attached to the triazolo-pyridine core, and a carbonitrile group attached at the 8-position of the pyridine ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel derivatives related to 7-Phenyl-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves multi-step chemical processes that yield compounds with potential biological activities. For example, studies have demonstrated the synthesis and pharmacological evaluation of novel derivatives showcasing significant antimicrobial activities against a range of bacteria and fungi (Suresh, Lavanya, & Rao, 2016). Other research efforts include the microwave-assisted synthesis of derivatives, highlighting efficient, green synthetic methods yielding compounds with promising anticonvulsant properties (Divate & Dhongade-Desai, 2014).

Biological Activities

The derivatives of this compound exhibit a broad spectrum of biological activities. Some synthesized compounds have shown good antimicrobial activity against various microorganisms, suggesting their potential as antimicrobial agents (Abdel-Monem, 2010). Additionally, novel compounds have been evaluated for their adenosine receptor binding studies, indicating their potential in modulating adenosine receptors, which could have therapeutic implications (Shaik et al., 2019).

Chemical Properties and Applications

The chemical structure and properties of these compounds also enable their application in the synthesis of other complex heterocyclic systems. For instance, their reactivity has been utilized in the preparation of thieno[3,2-e][1,2]oxazepine derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Bremner et al., 1988).

Future Directions

Given the wide range of biological activities exhibited by triazolo-pyridines, future research in this area could focus on exploring new synthetic methods, investigating their mechanisms of action, and developing new drugs based on these compounds .

Properties

IUPAC Name

7-phenyl-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4S/c18-11-14-13(12-5-2-1-3-6-12)8-9-21-17(14)19-16(20-21)15-7-4-10-22-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAZZKWXZGOJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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